molecular formula C16H13ClO6 B575437 5-Methylcyanidin chloride CAS No. 178436-69-6

5-Methylcyanidin chloride

Cat. No.: B575437
CAS No.: 178436-69-6
M. Wt: 336.724
InChI Key: JSAZAYPFDZAGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylcyanidin chloride is a synthetically modified anthocyanidin derivative designed for advanced chemical and biochemical research. This compound is part of a growing interest in O-methylated cyanidins, which are investigated for their enhanced stability and distinct electronic properties compared to their natural counterparts . Key Research Applications: 1. Anticancer Studies: Cyanidin derivatives are widely studied for their potential chemopreventive and anticancer properties. Research indicates they may exert effects by targeting multiple stages of tumorigenesis, inducing apoptosis (programmed cell death), and demonstrating antioxidant and anti-inflammatory activities . Studies on similar compounds, such as cyanidin chloride, have shown it can inhibit cellular proliferation and induce apoptosis in colorectal cancer cells by suppressing NF-κB signaling and activating the Nrf2 pathway . 2. Material Science: Methylated cyanidin derivatives are explored as environmentally friendly, metal-free organic dyes in dye-sensitized solar cells (DSSCs). The modification of the cyanidin structure, including methylation and the introduction of aryl groups, aims to fine-tune the compound's HOMO-LUMO energy levels to improve its efficiency as a photosensitizer when adsorbed onto metal oxide semiconductors like TiO2 . Chemical Profile: As a methylated derivative of cyanidin, this compound features a flavylium cation core structure. Methylation at specific phenolic hydroxyl groups alters its solubility, stability, and interaction with biological targets and materials compared to the parent cyanidin molecule . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

178436-69-6

Molecular Formula

C16H13ClO6

Molecular Weight

336.724

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-methoxychromenylium-3,7-diol;chloride

InChI

InChI=1S/C16H12O6.ClH/c1-21-14-5-9(17)6-15-10(14)7-13(20)16(22-15)8-2-3-11(18)12(19)4-8;/h2-7H,1H3,(H3-,17,18,19,20);1H

InChI Key

JSAZAYPFDZAGEW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C=C3)O)O)O.[Cl-]

Synonyms

5-Methylcyanidin chloride

Origin of Product

United States

Natural Occurrence and Chemodiversity

Botanical Sources and Distribution

Primary Plant Species

The chemical compound 5-Methylcyanidin chloride is found in the plant kingdom, with its most notable source being Anacardium occidentale, commonly known as the cashew tree. nih.govnih.gov This species, originating from Brazil, is now widely cultivated in many tropical regions. nih.gov Research has also identified 5-methylcyanidin derivatives in the flowers of Catharanthus roseus (Madagascar periwinkle) and the leaves of Egeria densa and Hemigraphis colorata. universiteitleiden.nluncst.go.ugresearchgate.net

Occurrence in Specific Plant Parts

Within Anacardium occidentale, this compound has been specifically detected in the cashew apple, the fleshy pseudo-fruit that accompanies the cashew nut. nih.govnih.gov The compound is a component of the flavonoids present in a methanol-water extract of the cashew apple. nih.gov In Catharanthus roseus, a glycoside of 7-O-methylcyanidin, a related compound, was isolated from the orange-red flowers. nih.gov For Hemigraphis colorata, 5-O-methylcyanidin glycosides are responsible for the purple coloration on the lower (abaxial) leaf surfaces. uncst.go.ugresearchgate.net

Structural Variants and Related Anthocyanidin Glycosides

Parent Cyanidin (B77932) and its Methylated Derivatives

5-Methylcyanidin is a methylated derivative of the parent anthocyanidin, cyanidin. nih.gov Anthocyanidins are a class of water-soluble plant pigments that give many flowers, fruits, and leaves their red, purple, and blue colors. iss.it The basic structure of cyanidin can be modified through methylation, a process where a methyl group is added to one of the hydroxyl groups on the molecule. oup.com This modification can alter the color and stability of the pigment. oup.com

In addition to 5-methylcyanidin, other naturally occurring methylated derivatives of cyanidin include peonidin (B1209262) (3'-O-methylcyanidin) and 7-O-methylcyanidin. nih.govnih.gov The methylation of cyanidin is an important aspect of anthocyanin biosynthesis in plants like grapes, where it is known to have a slight reddening effect and reduce the chemical reactivity of the phenolic hydroxyl groups. oup.com The biosynthesis of cyanidin itself occurs through the complex shikimate and polyketide synthase pathways in plants. wikipedia.org

Common Glycosides

In nature, anthocyanidins like 5-methylcyanidin are most commonly found as glycosides, where a sugar molecule is attached to the aglycone (the non-sugar part). This glycosylation increases the water solubility and stability of the anthocyanidin.

In the cashew apple, 5-methylcyanidin is found as 5-methylcyanidin 3-O-hexoside. nih.govscribd.com A hexoside is a glycoside that contains a six-carbon sugar. It has been further suggested that this is likely 5-methylcyanidin 3-O-galactoside, based on the high concentrations of other galactosides found in the cashew apple. nih.gov Other common glycosides of cyanidin and its derivatives include glucosides (containing glucose) and arabinosides (containing arabinose). nih.govmdpi.com For instance, 5-O-methylcyanidin 3-O-β-glucopyranoside has been isolated from the leaves of Hemigraphis colorata. researchgate.net

Acylated Forms and Structural Modifications in Natural Contexts

Further structural diversity of anthocyanins is achieved through acylation, where an acyl group (derived from an organic acid) is attached to the sugar molecule. This acylation can significantly impact the color and stability of the pigment. mdpi.com While direct evidence for acylated forms of this compound is limited in the searched literature, the acylation of other cyanidin glycosides is well-documented. iss.itmdpi.com

Common acyl groups found in anthocyanins include those derived from p-coumaric, caffeic, ferulic, and sinapic acids. mdpi.comnih.gov These acylated anthocyanins can form more stable blue colors through metal complexation. mdpi.com The position of acylation can also influence the molecule's properties. For example, in red cabbage, the sophorosyl moiety of cyanidin glycosides is often acylated, leading to intramolecular copigmentation that enhances color stability. mdpi.com

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthetic Routes in Plants

The creation of 5-Methylcyanidin chloride within plant cells is a multi-step process, deeply rooted in the broader flavonoid biosynthetic pathway. This pathway is responsible for producing a wide array of secondary metabolites that play crucial roles in plant physiology, from pigmentation to defense.

General Flavonoid Pathway Precursors

The journey to this compound begins with the phenylpropanoid pathway, which provides the essential precursor, 4-coumaroyl-CoA. wikipedia.org This molecule is derived from the amino acid phenylalanine. wikipedia.org Phenylalanine itself is a product of the shikimate pathway. biotech-asia.org The phenylpropanoid pathway starts with the deamination of phenylalanine to form trans-cinnamic acid, which is then converted to 4-coumaric acid. mdpi.com

Another critical building block is malonyl-CoA, which is combined with 4-coumaroyl-CoA to form the basic flavonoid skeleton. wikipedia.org This initial structure, a chalcone (B49325), serves as the foundation for the vast diversity of flavonoid compounds. wikipedia.orgbiotech-asia.org

Key Enzymatic Steps Leading to Anthocyanidins

The transformation from general flavonoid precursors to the specific class of anthocyanidins, to which this compound belongs, involves a series of precise enzymatic reactions.

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . scholaris.canih.gov This enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govfrontiersin.org

Following this, Chalcone Isomerase (CHI) plays a crucial role in converting naringenin chalcone into (2S)-naringenin, a flavanone (B1672756). nih.govfrontiersin.orgfrontiersin.org This isomerization step is vital for directing the metabolic flow towards the synthesis of various flavonoid classes, including anthocyanins. frontiersin.org While this reaction can occur spontaneously, CHI significantly increases the turnover rate. nih.gov

The pathway continues with the conversion of flavanones into dihydroflavonols. The specific dihydroflavonol, dihydroquercetin, serves as a key intermediate for cyanidin-based anthocyanins. mdpi.com

The enzyme Dihydroflavonol 4-Reductase (DFR) then catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins (also known as flavan-3,4-diols). frontiersin.orgmdpi.comnih.govfrontiersin.org Specifically, DFR converts dihydroquercetin into leucocyanidin (B1674801). frontiersin.org This step is considered a rate-limiting step in anthocyanidin biosynthesis. mdpi.comfrontiersin.org

Finally, Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidins. frontiersin.orgnih.govmdpi.com In this case, leucocyanidin is converted into cyanidin (B77932), the direct precursor to this compound. nih.govmdpi.com

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) Activity

Methylation Mechanisms within Biosynthesis

The "methyl" in this compound signifies a crucial modification step: methylation. This process involves the addition of a methyl group to the cyanidin structure. In plants, this reaction is catalyzed by specific enzymes called O-methyltransferases (OMTs). mdpi.com These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the anthocyanidin backbone. mdpi.com

While the general mechanism of anthocyanin methylation is understood, the specific OMT responsible for the 5-position methylation of cyanidin is less commonly characterized than those acting on the B-ring. oup.com However, the presence of 5-O-methylated anthocyanins in various plants indicates the existence of specific enzymatic machinery for this modification. researchgate.net Methylation, particularly on the B-ring, is known to increase the redness and stability of anthocyanins. mdpi.commdpi.com

Glycosylation and Acylation Processes

Following the formation of the methylated aglycone, further modifications such as glycosylation and acylation typically occur to enhance the stability and solubility of the anthocyanin molecule. nih.govresearchgate.net

Glycosylation is the attachment of sugar moieties, such as glucose, galactose, or rhamnose, to the anthocyanidin core. nih.govresearchgate.net This reaction is catalyzed by glycosyltransferases (GTs) and is essential for the stability of anthocyanins, as the aglycone form is highly unstable. mdpi.comresearchgate.net Glycosylation commonly occurs at the 3-position and sometimes at the 5-position of the C-ring. mdpi.comnih.gov The addition of a sugar at the 3-position significantly increases the stability of the molecule. researchgate.net

Acylation involves the addition of an acyl group, which can be from either an aliphatic or aromatic acid, to the sugar moieties. mdpi.com This modification further increases the stability of the anthocyanin pigment. mdpi.comresearchgate.net

Microbial and Enzymatic Biotransformations of this compound

The journey of this compound through biological systems involves significant structural changes, primarily driven by the metabolic activities of the intestinal microbiota and various endogenous enzymes. While a substantial portion of ingested anthocyanins is not absorbed in the upper gastrointestinal tract, they reach the colon intact, where they become substrates for extensive biotransformation. nih.govmdpi.com This process is crucial as the resulting metabolites are often more bioavailable and may be responsible for the physiological effects associated with anthocyanin consumption.

Role of Intestinal Microbiota in Anthocyanin Degradation

The human gut is home to a complex and diverse microbial ecosystem that plays a pivotal role in the breakdown of complex dietary molecules like anthocyanins. nih.govmdpi.com A significant portion of dietary anthocyanins that are not absorbed in the stomach or small intestine travels to the colon. tandfonline.comsemanticscholar.org Here, they are subjected to extensive degradation by the resident microbiota. nih.govtandfonline.com

The initial and rate-limiting step in the microbial metabolism of anthocyanin glycosides is typically deglycosylation, which is the removal of sugar moieties. nih.gov This reaction is catalyzed by various bacterial enzymes, such as β-glucosidases, α-rhamnosidases, and α-galactosidases, which are produced by a range of gut bacteria including species from the genera Bifidobacterium, Lactobacillus, Bacteroides, and Eubacterium. tandfonline.comsemanticscholar.org This process yields the aglycone form of the anthocyanin. In the case of a glycoside of 5-Methylcyanidin, this would result in the formation of the 5-Methylcyanidin aglycone.

Following deglycosylation, the anthocyanidin structure undergoes further breakdown. The intestinal microbiota can perform demethylation, dehydroxylation, and ring-fission of the anthocyanidin core. nih.gov For instance, studies on cyanidin-3-glucoside have shown its transformation into its 3-O-methylated form, peonidin-3-glucoside, indicating that methylation and demethylation are key metabolic routes. nih.gov While direct studies on this compound are limited, it is plausible that the methyl group at the 5-position influences its stability and interaction with microbial enzymes. The stability of anthocyanins is known to increase with methylation, which could affect the rate and extent of its degradation by gut bacteria. mdpi.com The microbiota's metabolic action ultimately leads to the formation of simpler phenolic compounds that can be absorbed by the colonic epithelium. semanticscholar.org

Enzymatic Degradation Mechanisms in Biological Systems

The enzymatic degradation of anthocyanins is not limited to the gut microbiota. Endogenous enzymes present in human tissues also contribute to their metabolism. mdpi.com Once absorbed, either as intact glycosides or as microbial metabolites, anthocyanins can undergo Phase II metabolic reactions in the enterocytes, liver, and kidneys. nih.govnih.gov These reactions include methylation, glucuronidation, and sulfation, which are catalyzed by catechol-O-methyltransferases (COMT), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), respectively. nih.govmdpi.com These conjugation reactions increase the water solubility of the compounds, facilitating their circulation and eventual excretion. tandfonline.com

For 5-Methylcyanidin, its existing methyl group may influence further enzymatic modifications. The catechol structure of the B-ring in cyanidin is a primary site for methylation by COMT. uea.ac.uk The presence of a methyl group on the A-ring at position 5 in 5-Methylcyanidin might alter its substrate suitability for these enzymes.

In plant systems, enzymes like polyphenol oxidases (PPO) and peroxidases (POD) are known to be involved in anthocyanin degradation. acs.org This degradation can occur through direct oxidation or coupled oxidation reactions. While these enzymes are primarily relevant to plant physiology and food processing, their mechanisms provide insight into the chemical susceptibility of the anthocyanin structure to oxidative breakdown.

The enzymatic degradation process is a two-stage mechanism involving the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis or hydro-peroxidation of the chemical bonds. frontiersin.orgresearchgate.net The rate of this degradation is influenced by several factors, including the chemical structure of the anthocyanin itself. frontiersin.org

Formation of Degradation and Ring-Fission Products

The breakdown of the anthocyanin structure by both microbial and endogenous enzymes results in a variety of smaller, low-molecular-weight metabolites. The primary degradation pathway for the cyanidin aglycone involves the fission of its C-ring. semanticscholar.org This cleavage leads to the formation of phenolic acids derived from the B-ring and aldehydes from the A-ring.

For cyanidin, the most commonly reported ring-fission products are protocatechuic acid (from the B-ring) and phloroglucinol (B13840) aldehyde (from the A-ring). nih.gov Given that 5-Methylcyanidin shares the same B-ring structure as cyanidin, it is highly probable that its degradation also yields protocatechuic acid. However, the methylation on the A-ring would likely lead to the formation of a methylated derivative of phloroglucinol aldehyde.

The phenolic acid metabolites are of significant interest as they are readily absorbed and may possess biological activity. uea.ac.uk For example, protocatechuic acid can be further metabolized by COMT to form vanillic acid. uea.ac.uk The spectrum of degradation products can be diverse and is subject to inter-individual variability, largely due to differences in gut microbiota composition. mdpi.com

Below is a table summarizing the likely degradation products of 5-Methylcyanidin based on the known metabolism of cyanidin and other anthocyanins.

Precursor CompoundDegradation ProcessResulting Products
5-Methylcyanidin GlycosideMicrobial Deglycosylation5-Methylcyanidin (aglycone), Sugars
5-Methylcyanidin (aglycone)Microbial Ring-FissionProtocatechuic acid, Methylated Phloroglucinol Aldehyde derivative
Protocatechuic acidEnzymatic Methylation (COMT)Vanillic acid

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Anthocyanidins

Total synthesis provides a means to construct anthocyanidin skeletons from basic chemical building blocks, allowing for the introduction of various substituents.

Classical Aldol (B89426) Condensation Methods (e.g., Robinson's Synthesis)

One of the most established methods for anthocyanidin synthesis is the Robinson synthesis, which relies on an acid-catalyzed aldol condensation. researchgate.nettandfonline.com This classical approach typically involves the reaction of a substituted 2-hydroxybenzaldehyde with a substituted acetophenone (B1666503) to form the characteristic flavylium (B80283) cation core of anthocyanidins. researchgate.net While this method has been instrumental in the synthesis of numerous simple anthocyanidins, it is not without its drawbacks. rsc.orgresearchgate.net The reaction conditions can be harsh, often leading to low yields, particularly for more complex or sensitive derivatives like those of delphinidin. rsc.orgresearchgate.net The Koenigs-Knorr reaction, sometimes used to prepare intermediates for Robinson's synthesis, requires stringent anhydrous conditions and also suffers from low yields, making it difficult to scale up. googleapis.com

Reductive Transformations of Flavonoids (e.g., Clemmensen-type Reduction)

An alternative to aldol condensation is the reductive transformation of more readily available flavonoids, such as flavonols and flavones. acs.org The Clemmensen-type reduction, which traditionally uses zinc amalgam (Zn-Hg) in acidic conditions, can convert flavonol glycosides into their corresponding anthocyanins. rsc.orgacs.org However, the use of toxic zinc amalgam is a significant drawback. googleapis.com

More recent advancements have focused on developing safer and more efficient reduction methods. For instance, non-toxic dried zinc powder can replace zinc amalgam for the reduction of rutin (B1680289) to cyanidin (B77932) 3-O-rutinoside. rsc.org This reaction proceeds in two steps: reduction of the flavonol to a mixture of flavenol intermediates, followed by air oxidation to the final anthocyanin. rsc.org The protection of the 3-hydroxyl group of the flavonol is often crucial for the success of this transformation. rsc.org Another powerful reducing agent, lithium aluminum hydride (LiAlH4), has been successfully employed for the reduction of penta-O-methylquercetin to penta-O-methylcyanidin. nii.ac.jpresearchgate.net

Grignard Reactions in Flavylium Synthesis

Grignard reagents (R-Mg-X) offer another synthetic route to flavylium salts. cdnsciencepub.comcdnsciencepub.com These organomagnesium compounds are potent nucleophiles that can add to carbonyl groups. wikipedia.orgorganic-chemistry.orgpressbooks.pub In the context of flavylium synthesis, Grignard reagents can react with flavones to produce 4-substituted flavylium salts. cdnsciencepub.comresearchgate.net This method is significant because the introduction of a substituent at the 4-position can enhance the stability of the flavylium cation by making it less susceptible to nucleophilic attack, particularly by water. cdnsciencepub.com

Semi-Synthetic and Hemisynthetic Methodologies

Semi-synthetic approaches start with naturally occurring flavonoids and modify them to obtain the desired derivatives. This can be a more efficient strategy than total synthesis, especially for creating analogs of complex natural products.

Selective Demethylation and Subsequent Reduction for O-Methylcyanidins

O-methylated anthocyanidins, such as 5-methylcyanidin, can be prepared through a combination of methylation, selective demethylation, and reduction steps starting from common flavonoids like quercetin (B1663063). For example, quercetin can be permethylated, and then specific methyl groups can be selectively removed using reagents like boron tribromide (BBr3) or a combination of boron trichloride (B1173362) (BCl3) and tetrabutylammonium (B224687) iodide (TBAI) to yield various O-methylquercetins. researchgate.net These intermediates can then be reduced using methods like LiAlH4 reduction or Clemmensen reduction to afford the corresponding O-methylcyanidin derivatives. researchgate.net The selective demethylation of aryl methyl ethers can also be achieved using magnesium iodide under solvent-free conditions, a method that tolerates a variety of functional groups. nih.gov

Methylation using "Green Chemistry" Reagents (e.g., Dimethyl Carbonate)

In recent years, there has been a push towards more environmentally friendly synthetic methods. Dimethyl carbonate (DMC) has emerged as a "green" methylating agent for flavonoids due to its low toxicity. nih.govnih.govkubikat.org It can act as both the reagent and the solvent, and in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), it can efficiently methylate the hydroxyl groups of flavonoids under mild conditions. nih.govnih.gov This method has been successfully applied to the hemisynthesis of methylated anthocyanins, including derivatives of cyanidin-3-O-glucoside, yielding mono- and dimethylated products in high yields. nih.govkubikat.orgnih.gov The reaction conditions, such as temperature, reaction time, and the amount of catalyst, can be optimized to control the degree of methylation and minimize side reactions. kubikat.orgresearchgate.net

Table of Research Findings on Chemical Synthesis of 5-Methylcyanidin and Related Compounds

Synthesis StrategyPrecursor(s)Reagent(s)Product(s)Key FindingsReference(s)
Total Synthesis
Aldol CondensationSubstituted 2-hydroxybenzaldehydes and acetophenonesAcid catalystAnthocyanidinsClassical method, but can have low yields and harsh conditions. researchgate.nettandfonline.comrsc.orgresearchgate.net
Reductive TransformationPenta-O-methylquercetinLiAlH4Penta-O-methylcyanidinEfficient reduction of a protected flavonol. nii.ac.jpresearchgate.net
Reductive TransformationRutin (a flavonol glycoside)Zn powder, HCl-MeOHCyanidin 3-O-rutinosideA safer alternative to toxic Zn-Hg in Clemmensen-type reductions. rsc.org
Grignard ReactionFlavonesAlkyl/Aryl-magnesium bromides4-Substituted flavylium saltsIntroduces stability to the flavylium cation. cdnsciencepub.comresearchgate.net
Semi-Synthesis
Selective Demethylation & ReductionPer-O-methylquercetinBBr3 or BCl3/TBAI, then LiAlH4O-methylcyanidinsAllows for the synthesis of specifically methylated cyanidin derivatives. researchgate.net
"Green" MethylationCyanidin-3-O-glucosideDimethyl carbonate (DMC), DBUMethylated cyanidin-3-O-glucosidesAn environmentally friendly method for methylation. nih.govnih.govkubikat.orgnih.gov

Preparation of Glycosylated and Acylated Derivatives for Mechanistic Studies

The inherent instability of the flavylium cation in many natural anthocyanins has driven research into the synthesis of more stable derivatives. acs.org Glycosylation and acylation are key natural modification processes that enhance the stability of anthocyanins. oup.com These modifications can be mimicked and expanded upon through chemical synthesis to produce novel derivatives for mechanistic studies.

Glycosylation at various positions on the anthocyanidin core, most commonly at the C3, C5, C7, C3′, and C5′ positions, is a primary mechanism for stabilization. mdpi.com While C3 glycosylation is the most prevalent in nature, the synthesis of various glycosylated derivatives allows for a deeper understanding of structure-stability relationships. mdpi.com For instance, the synthesis of cyanidin 3-O-β-d-glucoside has been achieved from (+)-catechin. researchgate.net This biomimetic oxidation route involves the glucosylation of the 3-OH group of (+)-catechin, followed by oxidation and dehydration to form a key flav-3-en-3-ol intermediate, which is then oxidized to the final cyanidin 3-O-glucoside. researchgate.net Another approach involves a Clemmensen-type reduction of flavonol glycosides, such as rutin, to yield the corresponding anthocyanin, cyanidin 3-O-rutinoside. rsc.org This method is advantageous as it is a short route that does not require protecting groups and can be performed on a larger scale. rsc.org

Acylation , the attachment of an acyl group (often from aliphatic or aromatic acids) to the sugar moieties of anthocyanins, further enhances stability. google.com This modification can protect the flavylium chromophore from nucleophilic attack by water through intramolecular co-pigmentation and steric hindrance. oup.com Synthetic strategies have been developed to produce acylated anthocyanin derivatives. For example, acylated anthocyanins can be synthesized from their corresponding flavonol glycosides. One reported synthesis involved the creation of cyanidin 3-O-6′′-O-acetyl-β-D-glucopyranoside from kaempferol (B1673270) 3-O-6′′-O-acetyl-β-D-glucopyranoside via a Zn-Hg reduction, although with modest yields. rsc.org The development of more efficient synthetic routes to acylated derivatives is an active area of research, aiming to provide a wider range of compounds for studying the impact of different acyl groups on stability, color, and biological activity. oup.comrsc.org

The study of these synthetic derivatives, such as 3-O-methylcyanidin, has provided valuable insights into their stability in aqueous solutions. acs.org By systematically altering the glycosylation and acylation patterns, researchers can probe the specific molecular interactions that contribute to the stability and chemical reactivity of these important plant pigments. acs.orgoup.com

Biotechnological Production and Genetic Engineering

The production of 5-Methylcyanidin chloride and other anthocyanins through biotechnological methods offers a promising alternative to traditional extraction from plant sources, which can be limited by low abundance and seasonal variations. acs.orgresearchgate.net Metabolic engineering of microorganisms and plant cell cultures provides a controlled environment for consistent and potentially high-yield production. acs.orgmdpi.com

Microbial Cell Factories (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial hosts like Escherichia coli and Saccharomyces cerevisiae are widely used for the heterologous production of valuable compounds, including anthocyanins. acs.orgnih.gov These microorganisms are genetically tractable and have well-established fermentation processes. nih.govwikipedia.org

Escherichia coli has been successfully engineered to produce various natural products. nih.govrsc.orgrsc.org For anthocyanin production, the entire biosynthetic pathway can be introduced into E. coli. This involves expressing a suite of enzymes, including those for the synthesis of the precursor p-coumaroyl-CoA from tyrosine, and the core flavonoid pathway enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). acs.org Further modifications, such as O-methyltransferases, would be required for the synthesis of methylated anthocyanidins like 5-methylcyanidin. Challenges in E. coli production include ensuring the proper folding and activity of plant-derived enzymes and managing the metabolic burden on the host cell. mdpi.com Strategies to overcome these challenges include codon optimization of heterologous genes, balancing enzyme expression levels, and engineering precursor pathways to increase the supply of building blocks like malonyl-CoA. mdpi.comnih.gov

Saccharomyces cerevisiae , or baker's yeast, is another popular host for metabolic engineering due to its robust nature and status as a GRAS (Generally Recognized as Safe) organism. nih.govwikipedia.org It has been used to produce a variety of complex natural products. nih.gov Similar to E. coli, the heterologous expression of the anthocyanin biosynthetic pathway in yeast can lead to the production of these pigments. acs.org S. cerevisiae offers advantages such as its eukaryotic nature, which can be beneficial for the expression of plant enzymes that require post-translational modifications. nih.gov However, challenges remain, such as the efficient transport of intermediates and final products across cellular compartments. nih.gov

Microbial HostKey AdvantagesKey Challenges
Escherichia coli Fast growth, well-understood genetics, high-density cultivation. nih.govrsc.orgProper folding of eukaryotic enzymes, metabolic burden, potential for inclusion body formation. mdpi.comnih.gov
Saccharomyces cerevisiae GRAS status, eukaryotic protein expression machinery, robust for industrial fermentation. nih.govwikipedia.orgCompartmentalization of metabolic pathways, lower production titers compared to bacteria for some products. nih.gov

Plant Cell and Tissue Culture Systems

Plant cell and tissue cultures provide a more "natural" environment for the production of plant secondary metabolites like this compound. mdpi.comebsco.com These systems utilize undifferentiated plant cells (callus) or organized tissues grown in a sterile, controlled environment on a nutrient-rich medium. ebsco.comub.edu

The primary advantage of this technology is the potential for a continuous and sustainable supply of compounds, independent of geographical location or seasonal changes. mdpi.com It also avoids the use of pesticides and herbicides. mdpi.com Plant cell cultures can be initiated from various plant tissues (explants) and maintained in suspension cultures in bioreactors. ebsco.comub.edu The composition of the culture medium, including nutrients, vitamins, and plant growth regulators like auxins and cytokinins, is crucial for optimizing cell growth and metabolite production. ebsco.comsigmaaldrich.com

However, there are challenges to overcome. The production cost of metabolites using plant cell cultures can be high, and the yields are often lower than those achieved through microbial fermentation or extraction from whole plants. fao.org Furthermore, plant cell cultures can be slow-growing and genetically unstable over long-term cultivation. ub.edu

Culture SystemKey AdvantagesKey Challenges
Plant Cell Suspension Culture Production in a native cellular environment, sustainable supply. mdpi.comSlow growth, genetic instability, high production costs, low yields. ub.edufao.org
Organized Tissue Culture (e.g., root cultures) Potentially higher and more stable production for certain metabolites.Difficult to scale up, non-homogenous growth. ub.edu

Engineering Regulatory Genes and Biosynthetic Enzymes for Enhanced Production

A key strategy for increasing the yield of this compound in both microbial and plant-based systems is the genetic engineering of regulatory and biosynthetic genes. acs.orgmdpi.com

The biosynthesis of anthocyanins is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. bohrium.com Overexpression of these regulatory genes can upregulate the entire pathway, leading to enhanced accumulation of anthocyanins. mdpi.com For example, the overexpression of specific MYB transcription factors has been shown to induce anthocyanin production in various plant species and cell cultures. mdpi.com

In addition to regulatory genes, the enzymes of the biosynthetic pathway can be engineered for improved performance. This can involve:

Introducing heterologous enzymes with superior catalytic properties from different plant species. oup.com

Protein engineering of key enzymes to improve their stability, substrate specificity, or catalytic efficiency. rsc.org

Eliminating competing metabolic pathways to direct more precursor molecules towards anthocyanin synthesis. mdpi.com

Gene stacking , where multiple genes in a biosynthetic pathway are introduced and expressed in a coordinated manner. researchgate.net

These genetic engineering strategies, combined with the optimization of fermentation or culture conditions, hold significant promise for the cost-effective and sustainable production of this compound and other valuable anthocyanins. researchgate.netslu.se

Advanced Analytical Methodologies for Characterization

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric analyses are foundational to the study of complex organic molecules like 5-Methylcyanidin chloride. They probe the molecule's interaction with electromagnetic radiation and its behavior in electric and magnetic fields, revealing distinct structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for the structural elucidation of anthocyanins and their derivatives. scispace.com It provides detailed information on the connectivity of atoms within a molecule. For a compound like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR, including ¹H and ¹³C spectra, offers primary insights. In ¹H NMR, a key diagnostic signal for the flavylium (B80283) salt structure of anthocyanins is the characteristic downfield resonance of the H-4 proton, typically found between 8.6 and 9.1 ppm. researchgate.net The signals for the aromatic protons on the A and B rings appear between 6.5 and 9.0 ppm, and their splitting patterns help determine the substitution. researchgate.net The presence and position of the methyl group at C-5 can be confirmed by the chemical shift of the methoxy (B1213986) protons (-OCH₃) and the altered shifts of adjacent aromatic protons.

¹³C NMR spectra reveal the carbon skeleton of the molecule. ucl.ac.uk Carbonyl carbons appear far downfield, while carbons in the aromatic rings and the heterocyclic C-ring have characteristic chemical shifts that are sensitive to substitution patterns. organicchemistrydata.org Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, which is crucial for assigning the complex spectrum. tecmag.com

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete structure.

COSY identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. For instance, it can confirm the position of the methyl group by showing a correlation from the methoxy protons to the C-5 carbon.

The comprehensive structural determination of related 7-O-methyl-cyanidin derivatives has been successfully achieved using a combination of 1D and 2D NMR techniques, underscoring the power of this methodology for methylated anthocyanins. nih.gov

NucleusTechniqueTypical Chemical Shift Range (ppm) for Anthocyanidin CoreInformation Yielded
¹H1D NMRH-4: 8.6 - 9.1 Aromatic (A/B-ring): 6.5 - 9.0 Methoxy (-OCH₃): ~4.0Proton environment, key functional groups, coupling constants.
¹³C1D NMR, APT, DEPTAromatic/Heterocyclic: 100 - 170 Ketone/Acyl: 150 - 220Carbon skeleton, differentiation of CHn groups. organicchemistrydata.orgtecmag.comoregonstate.edu
¹H-¹H2D COSYN/AConnectivity of adjacent protons.
¹H-¹³C2D HSQC/HMBCN/ADirect and long-range proton-carbon correlations for full structural assembly.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the conjugated system of double bonds that forms the molecule's chromophore. canberra.edu.au The color of anthocyanins is a direct result of this chromophore, which is based on the flavylium cation. nih.gov

The UV-Vis spectrum of the 5-methylcyanidin aglycone shows characteristic absorption maxima (λmax). In a hydrolyzed extract from cashew apple, the aglycone identified as 5-methylcyanidin exhibited λmax values at 280, 334, and 518 nm. The peak around 518 nm in the visible region is responsible for its reddish color under acidic conditions, while the peaks in the UV region (280 and 334 nm) are also characteristic of the flavonoid structure.

The position of λmax is highly sensitive to the substitution pattern on the anthocyanidin rings and the pH of the solution. nih.gov

Hydroxylation/Methylation: The number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the B-ring significantly influence the color. Methylation of a hydroxyl group can cause a shift in the absorption maximum.

pH: The color and spectrum of anthocyanins are pH-dependent due to structural transformations of the flavylium cation into other forms like the quinoidal base, carbinol, or chalcone (B49325). scispace.com

Acylation/Glycosylation: The attachment of sugar or acyl groups can cause bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, providing further structural clues. jst.go.jprsc.org

By analyzing these spectral shifts, UV-Vis spectroscopy serves as a rapid tool for the initial characterization and chromophore analysis of this compound.

Compoundλmax (nm)TechniqueSource of Data
5-Methylcyanidin (aglycone)280, 334, 518LC-DADAnalysis of hydrolyzed cashew apple extract.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of polar molecules like anthocyanins. In positive ion mode, ESI generates protonated molecular ions, [M+H]⁺. For the aglycone 5-methylcyanidin, this ion is observed at an m/z of 301. mdpi.com This value corresponds to the addition of a proton to the neutral molecule (C₁₆H₁₂O₆, molecular weight 300.26 g/mol ). This initial mass determination is the first step in confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the [M+H]⁺ ion at m/z 301) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of flavonoids like 5-methylcyanidin primarily occurs at the C-ring. A common and diagnostic fragmentation mechanism is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring to reveal information about the substitution on the A- and B-rings. wikipedia.orgmasterorganicchemistry.com For the precursor ion at m/z 301, the following fragmentation pathways are plausible based on the general behavior of flavonoids:

Loss of small neutral molecules: Fragments corresponding to the loss of H₂O (water), CO (carbon monoxide), and CO₂ (carbon dioxide) are common.

Retro-Diels-Alder (RDA) Fission: Cleavage across the C-ring can lead to characteristic fragments. For a cyanidin-based structure, this can produce ions that help identify the B-ring (containing the dihydroxy pattern) and the A-ring (containing the methyl group and two hydroxyl groups). For the related aglycone quercetin (B1663063), fragment ions at m/z 179 and 151 are reported as characteristic. mdpi.comscite.ai

Analysis of the MS/MS spectrum allows for the differentiation of isomers, such as distinguishing 5-methylcyanidin from its isomer peonidin (B1209262), as their fragmentation patterns would differ based on the location of the methyl group.

Precursor Ion (m/z)Plausible Fragment Ions (m/z)Proposed Fragmentation Mechanism
301 ([C₁₆H₁₃O₆]⁺)283Loss of H₂O
273Loss of CO
153 / 149Retro-Diels-Alder (RDA) fragments corresponding to A- and B-rings

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). uni-rostock.debioanalysis-zone.com This precision allows for the determination of a molecule's elemental composition from its exact mass, as each unique formula has a unique theoretical mass due to the mass defect of its constituent atoms. youtube.com

For the protonated 5-methylcyanidin molecule ([C₁₆H₁₃O₆]⁺), the theoretical exact mass can be calculated. This high-precision measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This level of certainty is essential for the definitive identification of the compound in complex mixtures.

Molecular Formula (Neutral)Ion FormTheoretical Monoisotopic Mass (Da)Information Yielded
C₁₆H₁₂O₆[M+H]⁺ (C₁₆H₁₃O₆⁺)301.07069Unambiguous confirmation of the elemental composition.

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS or MS^n) and Fragmentation Pathways

Chromatographic Separation Techniques

Chromatographic methods are central to the isolation and analysis of this compound from various matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins. For the separation of 5-methylcyanidin and its glycosides, reversed-phase columns, such as C18, are commonly utilized. The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic conditions are crucial for maintaining the stability of the flavylium cation form of the anthocyanin.

In a study analyzing the flavonoid components of cashew apple, 5-methylcyanidin was identified using HPLC coupled with a diode-array detector (DAD) and electrospray ionization/mass spectrometry (ESI/MS). The analysis was performed on a C18 column with a gradient elution system. labmanager.com

Table 1: HPLC Parameters for the Analysis of 5-Methylcyanidin

ParameterValue
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 26% B in 40 min, to 65% B at 70 min, to 100% B at 71 min
Flow Rate 1.0 mL/min
Detection DAD-ESI/MS
Retention Time (t_R) 20.16 min

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity, primarily due to the use of columns with smaller particle sizes (<2 µm). sci-hub.st These characteristics make UHPLC particularly well-suited for the analysis of complex biological samples where this compound and its metabolites may be present in low concentrations.

A UHPLC-MS method has been validated for the determination of anthocyanins and their metabolites in physiological fluids. scienceinschool.org This method is applicable to methylated anthocyanidins and demonstrates the high sensitivity required for bioanalytical studies. scienceinschool.org The use of formic acid in the mobile phase is generally preferred for subsequent mass spectrometric detection. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the definitive identification and structural elucidation of anthocyanins like this compound. Mass spectrometry provides molecular weight and fragmentation data, which are crucial for confirming the identity of the compound and its derivatives.

In the analysis of cashew apple extract, LC-DAD-ESI/MS was used to characterize a methyl derivative of cyanidin (B77932), identified as 5-methylcyanidin. labmanager.com The protonated molecule [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 301. labmanager.com Further fragmentation analysis can help in elucidating the structure of glycosylated and acylated forms of the molecule. For instance, the analysis of methylated cyanidin-3-O-glucoside derivatives shows characteristic fragments that can be used to identify the methylation position. amazonaws.com

Table 2: LC-MS Data for the Identification of 5-Methylcyanidin

CompoundRetention Time (t_R)Mass-to-Charge Ratio (m/z) [M+H]⁺UV-Vis λ_max_ (nm)
5-Methylcyanidin20.16 min301280, 334, 518

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the initial screening and separation of anthocyanins. libretexts.org The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel or cellulose) and a mobile phase. libretexts.org For anthocyanins, which are polar compounds, a relatively polar mobile phase is required. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Method Validation and Quantification in Complex Matrices

The development and validation of bioanalytical methods are critical for accurately quantifying this compound and its metabolites in biological samples such as plasma and urine. nih.goveuropa.eu This process ensures the reliability and reproducibility of the analytical data.

The analysis of metabolites is crucial for understanding the bioavailability and metabolic fate of ingested compounds. For this compound, this involves the development of sensitive and selective methods to detect and quantify its various metabolic products in complex biological matrices.

A UHPLC-MS method for the analysis of anthocyanin metabolites in plasma has been developed and validated. scienceinschool.org The validation process for such methods typically includes the assessment of recovery, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). scienceinschool.orgnih.gov In a study validating a method for anthocyanin metabolites, acceptable recovery (54-108%) and precision (coefficient of variation < 15%) were achieved. scienceinschool.org The sensitivity of the UHPLC-MS method was demonstrated with LODs below 2.3 ng/mL and LOQs below 8.1 ng/mL. scienceinschool.org

Given the challenges in obtaining authentic standards for all potential metabolites, it is a common practice to quantify phase II metabolites (e.g., glucuronidated or sulfated forms) using the commercially available glycosides of the parent aglycone as substitutes. libretexts.org

Table 3: Validation Parameters for a UHPLC-MS Method for Anthocyanin Metabolite Analysis in Plasma

Validation ParameterResult
Recovery 54 - 108%
Precision (CV) < 15%
Limit of Detection (LOD) < 2.3 ng/mL
Limit of Quantification (LOQ) < 8.1 ng/mL

Parameters for Method Validation (Recovery, Precision, LOD, LOQ)

The validation of an analytical method is crucial to ensure that the measurements are reliable, accurate, and fit for purpose. For the quantification of this compound in various matrices, such as plant extracts or biological samples, a robust validation process is required. This process assesses several key parameters to establish the method's performance characteristics. americanpharmaceuticalreview.comchromatographyonline.com

Recovery: Recovery studies are performed to determine the accuracy of an analytical method. This parameter measures the proportion of the known amount of an analyte that is successfully extracted and quantified from the sample matrix. It indicates the efficiency of the sample preparation and analytical procedure, highlighting any potential loss of the analyte during these steps. Accuracy is typically expressed as a percentage recovery. elementlabsolutions.com For many analytical methods, recovery values in the range of 80-120% are considered acceptable. researchgate.neteuropa.eu

Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): This is the precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): This expresses the variation within a single laboratory, but with different analysts, on different days, or with different equipment. europa.eu

Limit of Detection (LOD): The Limit of Detection is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It signifies the method's ability to distinguish the analyte signal from the background noise. americanpharmaceuticalreview.comnih.gov

Limit of Quantitation (LOQ): The Limit of Quantitation is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. americanpharmaceuticalreview.comnih.gov The LOQ is a critical parameter for quantitative assays, especially for trace analysis.

Table 1: Representative Method Validation Parameters for Anthocyanidin Analysis

ParameterAnalyteValueUnit
RecoveryPelargonidin (B1210327)97.7%
Malvidin100.4%
Intra-day Precision (RSD)Pelargonidin6.7 - 17.9%
Malvidin8.2%
LODDelphinidin-3-O-glucoside chloride47ng/mL
General Anthocyanins0.01 - 3.7µg/mL
LOQPelargonidin75.03µg/g DW
Malvidin54.74µg/g DW

Data presented are illustrative, based on validated methods for related anthocyanidins, as specific data for this compound is not available in published literature. mdpi.comfda.gov

Stable Isotope-Labeled Tracer Studies for Metabolic Fate Elucidation

To accurately understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, stable isotope-labeled tracer studies are the gold standard. nih.gov This advanced methodology overcomes the limitations of traditional bioavailability studies, which can be confounded by the presence of endogenous phenolic compounds in the diet. nih.gov By labeling the this compound molecule with stable (non-radioactive) isotopes such as Carbon-13 (¹³C) or Deuterium (²H), its journey through a biological system can be precisely tracked and its metabolites can be definitively identified. nih.govnih.gov

The process involves the chemical synthesis of an isotopically labeled version of the target compound. For anthocyanins, multi-¹³C-labeling is a common strategy. For instance, a well-documented study on the closely related cyanidin-3-glucoside (C3G) utilized a penta-¹³C₅-labeled molecule for a human feeding study. nih.gov This allows the labeled compound and its subsequent metabolites to be distinguished from their unlabeled, naturally occurring counterparts by mass spectrometry, based on their difference in mass. nih.govoup.com

Following administration of the labeled this compound, biological samples such as blood, urine, feces, and even breath (to detect ¹³CO₂) are collected over a period of time (e.g., up to 48 hours). nih.govmdpi.com These samples are then analyzed, typically using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique can separate the various compounds in the sample and detect the specific mass-to-charge ratios of the labeled parent compound and any derived metabolites.

Studies on analogous anthocyanins have revealed that they undergo extensive metabolism. nih.govmdpi.com The parent glycosides are often hydrolyzed in the gut, and the resulting aglycones (like 5-Methylcyanidin) can be further broken down by gut microbiota into smaller phenolic acids and aldehydes. nih.gov These parent compounds and their metabolites can also undergo Phase II metabolism in the intestine and liver, leading to the formation of methylated, sulfated, and glucuronidated conjugates. mdpi.com

Isotope tracer studies have demonstrated that the bioavailability of anthocyanins is significantly higher than previously estimated, with a substantial portion of the ingested compound being absorbed after modification by the gut microbiota. nih.gov For example, a ¹³C-C3G tracer study found a relative bioavailability of 12.4%, with metabolites being present in the circulation for up to 48 hours post-ingestion. nih.gov Such studies provide critical insights into the true metabolic fate of these compounds, suggesting that the biological activity attributed to the parent anthocyanin may, in fact, be largely due to its array of circulating metabolites. nih.govmdpi.com Applying this methodology to this compound would provide definitive data on its specific metabolic pathways and bioavailability.

Extraction and Isolation Techniques for Research Applications

Conventional Solvent-Based Extraction Methods

Conventional methods for extracting anthocyanins, including 5-Methylcyanidin chloride, have traditionally relied on the use of organic solvents. These methods are well-established and widely used in laboratory settings.

Acidified Organic Solvents (e.g., HCl-Methanol, Acetic Acid)

The use of acidified organic solvents is a common and effective method for extracting anthocyanins. google.comnih.gov The acidic conditions help to stabilize the flavylium (B80283) cation, the most stable form of anthocyanins, preventing their degradation. nih.gov Methanol (B129727), ethanol (B145695), and acetone (B3395972) are frequently used solvents, often in combination with a small amount of acid, such as hydrochloric acid (HCl) or acetic acid. google.comnih.gov For instance, a common approach involves using methanol acidified with HCl. mdpi.com This method has been successfully applied to extract anthocyanins from various plant materials. oup.com The polarity of these solvents makes them suitable for dissolving the polar anthocyanin molecules. oup.com

The choice of acid is also a critical factor. While strong acids like HCl are effective, weaker organic acids such as formic acid, citric acid, or acetic acid are often preferred to avoid potential hydrolysis of the glycosidic bonds in the anthocyanin structure. nih.gov The extraction process typically involves soaking the plant material in the acidified solvent, followed by filtration and concentration of the extract. oup.com

Table 1: Comparison of Acidified Organic Solvents for Anthocyanin Extraction
Solvent SystemAdvantagesDisadvantagesTypical Application
HCl-MethanolHigh extraction efficiencyPotential for acid hydrolysis of glycosidic bondsGeneral laboratory extraction of anthocyanins
Acetic Acid in Ethanol/WaterMilder conditions, less hydrolysisMay have slightly lower extraction efficiency than strong acidsPreservation of acylated anthocyanins
Formic Acid in Methanol/WaterGood for HPLC-MS analysis due to volatilityCan be corrosiveAnalytical-scale extractions for identification and quantification

Aqueous and Hydro-alcoholic Extractions

Aqueous and hydro-alcoholic extractions present a more environmentally friendly alternative to purely organic solvents. Water, being a highly polar solvent, can effectively extract water-soluble anthocyanins. google.com However, the extraction efficiency can often be enhanced by the addition of alcohol, such as ethanol. researchgate.net These hydro-alcoholic mixtures can provide a good balance of polarity to extract a wider range of anthocyanin compounds. nih.gov

The extraction process can be as simple as maceration or percolation of the plant material in the solvent at room temperature or with gentle heating. researchgate.netnih.gov Decoction, which involves boiling the plant material in water, is another aqueous extraction method, though the high temperatures can potentially degrade heat-sensitive compounds like anthocyanins. nih.gov The pH of the aqueous solvent is also a crucial parameter, with acidic conditions generally favoring anthocyanin stability and extraction. google.com

Advanced and Green Extraction Technologies

In recent years, there has been a significant shift towards the development of more efficient and environmentally sustainable extraction methods. These advanced technologies offer several advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and improved yields.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. numberanalytics.comresearchgate.net The principle of MAE is based on the direct interaction of microwaves with polar molecules in the solvent and the moisture within the plant cells. numberanalytics.com This interaction generates rapid localized heating, leading to cell wall disruption and enhanced release of intracellular components, including anthocyanins, into the solvent. numberanalytics.comslideshare.net

Key parameters that influence MAE efficiency include microwave power, extraction time, temperature, solvent type, and the solid-to-solvent ratio. researchgate.netub.ac.id MAE offers significant advantages over conventional methods, such as drastically reduced extraction times and lower solvent consumption. numberanalytics.comresearchgate.net Studies have shown that MAE can achieve comparable or even higher extraction yields of anthocyanins compared to traditional techniques. mdpi.comresearchgate.net

Table 2: Key Parameters in Microwave-Assisted Extraction of Anthocyanins
ParameterEffect on ExtractionGeneral Trend
Microwave PowerInfluences the rate of heating and cell disruptionHigher power can increase yield but may cause degradation if not controlled
Extraction TimeDetermines the duration of microwave exposureYield increases with time up to a certain point, then plateaus or decreases
TemperatureAffects solvent properties and anthocyanin stabilityHigher temperatures can enhance extraction but may lead to degradation
Solvent ChoicePolar solvents are more efficient at absorbing microwave energyEthanol and methanol, often with water, are common choices
Solid-to-Solvent RatioImpacts the concentration gradient and extraction efficiencyAn optimal ratio needs to be determined for each specific application

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is another green extraction technique that employs high-frequency sound waves (ultrasound) to enhance the extraction process. nih.govmdpi.com The mechanism behind UAE is acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles in the solvent. mdpi.comresearchgate.net The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and improved mass transfer of anthocyanins into the solvent. researchgate.net

Similar to MAE, UAE offers benefits such as reduced extraction time, lower solvent consumption, and increased extraction yields compared to conventional methods. nih.govmdpi.com The efficiency of UAE is influenced by several factors, including ultrasonic power and frequency, extraction time, temperature, and solvent properties. mdpi.comresearchgate.net UAE has been successfully applied for the extraction of anthocyanins from various plant sources, demonstrating its potential as an effective and eco-friendly alternative. nih.govmdpi.com

Deep Eutectic Solvents (DES) Applications

Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents for the extraction of natural products, including anthocyanins. nih.govmdpi.com DES are mixtures of two or more components, typically a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., organic acids, sugars, or polyols), which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.goverciyes.edu.tr

DES offer several advantages, including low cost, low toxicity, biodegradability, and high extraction efficiency for a wide range of compounds. nih.govmdpi.com The acidic nature of some DES, particularly those formed with organic acids, can also contribute to the stability of anthocyanins during extraction. erciyes.edu.tr The combination of DES with advanced extraction techniques like UAE can further enhance the extraction efficiency. mdpi.comerciyes.edu.tr Research has shown that DES can be as effective as, or even more effective than, conventional organic solvents for extracting anthocyanins. exlibrisgroup.com.cn

Table 3: Examples of Deep Eutectic Solvents Used for Anthocyanin Extraction
Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioReference
Choline chlorideCitric acid1:1 erciyes.edu.tr
Choline chlorideLactic acid1:1 researchgate.net
Choline chlorideGlycerol1:1 erciyes.edu.tr
Choline chlorideOxalic acid1:1 exlibrisgroup.com.cn

High Hydrostatic Pressure and Supercritical Fluid Extraction

Modern extraction methodologies for anthocyanins like this compound are increasingly moving towards green and efficient technologies such as High Hydrostatic Pressure (HHP) and Supercritical Fluid Extraction (SFE).

High Hydrostatic Pressure (HHP) extraction is a non-thermal method that utilizes high pressure (typically 100–600 MPa) to enhance the extraction of intracellular compounds. ajol.info The application of HHP disrupts cell walls and membranes, facilitating the release of phenolic compounds from the plant matrix. mdpi.com This process improves mass transfer, allowing solvents to penetrate the cell and extract target compounds more effectively. ajol.info HHP is considered a green technology as it can be performed at room or moderate temperatures, which helps in preserving thermally sensitive compounds like anthocyanins. mdpi.comnih.gov The effectiveness of HHP depends on the pressure level, time, temperature, and the nature of the food matrix. mdpi.com Studies have shown that pressures between 300-600 MPa for 5-20 minutes can significantly increase the yield of anthocyanins and other polyphenols. mdpi.com For instance, treating grapes with HHP has been observed to cause poration of the skin cells, leading to a rapid diffusion of anthocyanins into the pulp. nih.gov

Supercritical Fluid Extraction (SFE) is another advanced technique that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.comnih.gov A fluid becomes supercritical when it is heated and pressurized above its critical temperature and pressure (for CO₂, 31 °C and 7.38 MPa). mdpi.com In this state, the fluid exhibits properties of both a liquid and a gas, such as high diffusivity and low viscosity, allowing for efficient penetration into the plant material and dissolution of target compounds. mdpi.comresearchgate.net A key advantage of SFE is its selectivity; the solvent power can be finely tuned by altering the pressure and temperature. jasco-global.com While supercritical CO₂ is excellent for non-polar compounds, its polarity can be increased by adding a co-solvent, such as ethanol or methanol, to enhance the extraction of more polar compounds like anthocyanins. mdpi.comjasco-global.com SFE is considered an environmentally friendly method because CO₂ is non-toxic, non-explosive, and easily removed from the final extract, leaving no solvent residue. mdpi.comnih.gov

Table 1: Comparison of Advanced Extraction Techniques

Parameter High Hydrostatic Pressure (HHP) Supercritical Fluid Extraction (SFE)
Principle Cell wall disruption via high pressure to release intracellular contents. mdpi.com Dissolution of compounds in a fluid above its critical temperature and pressure. mdpi.com
Typical Pressure 100 - 800 MPa ajol.info 50 - 250 bar (5 - 25 MPa) researchgate.net
Typical Temperature Room temperature to moderate heat (e.g., 20-40 °C) mdpi.com 20 - 60 °C researchgate.net
Solvent Typically aqueous or ethanol-based solvents. ajol.info Supercritical CO₂, often with a polar co-solvent like ethanol. mdpi.comjasco-global.com
Advantages Non-thermal, preserves heat-sensitive compounds, enhances mass transfer. ajol.infonih.gov High selectivity, no solvent residue, environmentally friendly. mdpi.comnih.gov
Application Extraction of phenolic compounds from fruits and vegetables. mdpi.com Extraction of essential oils, decaffeination, and recovery of bioactive compounds. nih.gov

Purification and Enrichment Strategies

Following initial extraction, the crude extract containing this compound requires purification and enrichment to isolate the compound from other co-extracted substances.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample clean-up and concentration. chromatographyonline.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or well-plate. chromatographyonline.com The separation is based on the affinity of the analyte or impurities for the stationary phase.

The typical SPE protocol involves four main steps:

Conditioning/Equilibration: The sorbent is wetted with a solvent (e.g., methanol) followed by the sample matrix solvent (e.g., acidified water) to prepare the stationary phase for optimal interaction with the sample. chromatographyonline.comaocs.org

Sample Loading: The crude extract is passed through the cartridge. Target analytes like this compound are retained on the sorbent, while some matrix components pass through. lcms.cz

Washing: The cartridge is washed with a specific solvent to remove weakly bound impurities, while the analyte of interest remains adsorbed. chromatographyonline.com For anthocyanin purification, this step might involve washing with acidified water to remove sugars and organic acids. nih.gov

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified compound from the cartridge. chromatographyonline.com For anthocyanins retained on a C18 cartridge, elution is typically achieved with acidified methanol. nih.gov

Commonly used stationary phases for anthocyanin purification include reversed-phase sorbents like C18, which retain hydrophobic compounds from a polar loading solvent. chromatographyonline.comnorlab.com

Table 2: General Protocol for SPE Purification of Anthocyanins

Step Purpose Example Solvent/Procedure

| 1. Conditioning | To activate the sorbent for reproducible retention. | 1. Methanol (0.01% HCl) nih.gov 2. Acidified Water (0.01% HCl) nih.gov | | 2. Sample Loading | To adsorb the analyte onto the sorbent. | The crude extract is loaded onto the column. | | 3. Washing | To remove impurities like sugars and acids. | 1. Acidified Water (0.01% HCl) to remove polar impurities. nih.gov 2. Ethyl acetate (B1210297) to elute non-anthocyanin phenolics. nih.gov | | 4. Elution | To recover the purified analyte. | Methanol (containing 0.01% HCl) is used to elute the retained anthocyanins. nih.gov |

Column Chromatography (e.g., Amberlite Resins)

Column chromatography is a fundamental technique for purifying compounds from a mixture. For the purification of anthocyanins, polymeric resins such as the Amberlite™ series are frequently employed. reddit.com These resins can function as adsorbents (e.g., Amberlite™ XAD series) or as ion-exchangers. reddit.combioline.org.br

Adsorbent Chromatography: Amberlite™ XAD resins are non-ionic, macroporous polymers that separate molecules based on hydrophobicity and size. In the purification of this compound, the crude extract is loaded onto a column packed with the resin. Less hydrophobic compounds like sugars and polar acids are washed away, while the more hydrophobic anthocyanins are adsorbed. The purified anthocyanins are then recovered by eluting the column with a solvent such as ethanol or methanol.

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. bioline.org.br Since anthocyanins exist as positively charged flavylium cations in acidic conditions, cation-exchange chromatography can be an effective purification step. The positively charged anthocyanins bind to the negatively charged stationary phase, while neutral and anionic impurities pass through. The bound anthocyanins can then be eluted by changing the pH or increasing the ionic strength of the mobile phase. bioline.org.br Amberlite™ resins are available for both cation and anion exchange. dupont.com

Table 3: Characteristics of Amberlite™ Resins for Purification

Resin Type Separation Principle Application for this compound Elution Strategy
Amberlite™ XAD (Adsorbent) Adsorption based on hydrophobicity. reddit.com Removes polar impurities like sugars and acids from the crude extract. Elution with a more organic solvent like methanol or ethanol. reddit.com
Amberlite™ (Ion-Exchange) Reversible exchange of ions between the sample and the resin. bioline.org.br Binds the positively charged flavylium cation, separating it from neutral or anionic impurities. Change in pH or increase in salt concentration of the eluting buffer. bioline.org.br

Optimization of Extraction Parameters

The efficiency of extracting this compound is critically dependent on several parameters. Optimizing these factors is essential to maximize yield and minimize the degradation of the compound. nih.gov Methodologies like Response Surface Methodology (RSM) are often used to study the interactive effects of these parameters and determine the optimal conditions. nih.govmdpi.com

Key parameters that are typically optimized include:

Solvent Composition: The type of solvent and its concentration are crucial. Ethanol and methanol, often acidified, are common choices for anthocyanin extraction. The optimal concentration can vary; for example, 51% ethanol was found to be optimal for sour cherry pomace. nih.gov

Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermally sensitive anthocyanins. An optimal temperature balances these two effects. Optimized temperatures often range from 37 °C to 75 °C. nih.govnih.gov

Time: Extraction time needs to be sufficient to allow for maximum recovery without causing compound degradation. Studies have shown equilibrium can be reached between 80 and 100 minutes. nih.gov

Solvent-to-Solid Ratio: A higher ratio of solvent to solid material can enhance extraction but may lead to diluted extracts and increased solvent consumption. An optimal ratio, such as 12 mL/g, has been identified in some studies. nih.gov

pH: The stability of anthocyanins is highly pH-dependent. They are most stable and exhibit their characteristic color in acidic conditions (pH 1-3). Therefore, solvents are often acidified (e.g., with citric or hydrochloric acid) to maintain stability and improve extraction. mdpi.com

Table 4: Examples of Optimized Extraction Parameters for Anthocyanins from Various Sources

Parameter Red Grape Peels mdpi.com Sour Cherry Pomace nih.gov Eggplant Peel (Enzyme-Assisted) nih.gov
Solvent 85% Ethanol 51% Ethanol Water (with enzyme)
Temperature 57 °C 75 °C 37.32 °C
Time 52 minutes 80 - 100 minutes 1 hour
Acidification 0.85% Citric Acid Not specified as primary factor Not applicable
Solvent/Solid Ratio 9:1 (mL/g) 12:1 (mL/g) Not specified

Mechanistic Studies of Biological Activities in Research Models

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of 5-Methylcyanidin chloride is a key area of research, with studies employing a range of assays to quantify its ability to neutralize free radicals and reduce oxidative stress.

In Vitro Antioxidant Assays

The antioxidant potential of this compound has been evaluated using established in vitro methods such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. cropj.comnih.govresearchgate.nete3s-conferences.orgnih.gov These assays provide a measure of the compound's ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species. nih.govnih.gov

The FRAP assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, a colorimetric reaction that indicates the total antioxidant capacity of a substance. nih.govmdpi.com The DPPH assay, on the other hand, assesses the ability of an antioxidant to scavenge the stable DPPH free radical. cropj.comnih.gove3s-conferences.org The antioxidant activity in these assays is often compared to standard antioxidants to determine relative efficacy. researchgate.nete3s-conferences.org

Table 1: Common In Vitro Antioxidant Assays

Assay Principle Measurement
FRAP Reduction of Ferric (Fe³⁺) to Ferrous (Fe²⁺) ions by antioxidants. nih.gov Change in absorbance due to the formation of a colored ferrous complex. researchgate.net
DPPH Scavenging of the stable DPPH radical by hydrogen/electron donation from an antioxidant. cropj.comnih.gov Decrease in absorbance as the DPPH radical is neutralized. nih.gov

Cellular Antioxidative Stress Models

To understand the protective effects of this compound in a biological context, researchers have utilized cellular models of oxidative stress. A common model involves inducing DNA damage in human colon carcinoma (HT29) cells with hydrogen peroxide (H₂O₂). nih.govsemanticscholar.orgdoc-developpement-durable.orgresearchgate.net In these experiments, cells are pre-treated with the compound before being exposed to H₂O₂, and the extent of DNA damage is then assessed. doc-developpement-durable.org

Studies have shown that exposure of HT29 cells to H₂O₂ leads to significant DNA damage. nih.govsemanticscholar.orgdoc-developpement-durable.org Pre-treatment with certain antioxidant compounds has been observed to mitigate this damage, suggesting a protective role against oxidative stress at the cellular level. doc-developpement-durable.org The mechanisms underlying this protection may involve direct scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant defense systems. nih.gov

Structural Determinants of Antioxidant Capacity

The antioxidant activity of anthocyanins like this compound is intrinsically linked to their chemical structure. nih.govmdpi.com Key structural features that influence antioxidant capacity include the number and position of hydroxyl groups, as well as the presence of methyl or glycosyl groups. mdpi.comoup.com

Anti-Inflammatory Modulatory Pathways

In addition to its antioxidant properties, this compound has been investigated for its potential to modulate inflammatory pathways. Chronic inflammation is a key factor in the development of numerous diseases, and compounds that can interfere with inflammatory signaling are of significant therapeutic interest. nih.govd-nb.info

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key players in the inflammatory process, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins. gsartor.orgwikipedia.orgbjournal.org Inhibition of these enzymes is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). bjournal.orgnih.govbrieflands.com

Research has explored the ability of various natural compounds, including flavonoids, to inhibit COX enzymes. gsartor.orgwikipedia.org Studies have indicated that certain anthocyanins can suppress the expression and activity of COX-2, which is often upregulated at sites of inflammation. u-tokyo.ac.jpmdpi.com The potential for this compound to act as a COX inhibitor is an area of interest for its anti-inflammatory effects.

Modulation of MAPK and NF-κB Signaling Pathways

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central regulators of the inflammatory response. u-tokyo.ac.jpmdpi.com The NF-κB pathway, when activated, triggers the transcription of numerous pro-inflammatory genes, including those for cytokines and COX-2. nih.govnih.gov The MAPK pathway can also lead to the activation of NF-κB and other transcription factors involved in inflammation. u-tokyo.ac.jpmdpi.com

Studies on various anthocyanins have demonstrated their ability to interfere with these signaling cascades. u-tokyo.ac.jpmdpi.com For instance, some anthocyanins have been shown to inhibit the degradation of IκB, a protein that keeps NF-κB in an inactive state in the cytoplasm. u-tokyo.ac.jp By preventing IκB degradation, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov The modulation of these pathways is a key mechanism by which anthocyanins, potentially including this compound, exert their anti-inflammatory effects. u-tokyo.ac.jpindexcopernicus.comnih.gov

Antiviral Mechanisms of Action

While specific antiviral studies on this compound are not extensively detailed in the available literature, the antiviral mechanisms of anthocyanins, the class of flavonoids to which it belongs, are well-documented. nih.gov These compounds are known to interfere with multiple stages of the viral life cycle. mdpi.com The potential antiviral actions of this compound are likely to be similar to those of other anthocyanins and flavonoids.

The primary antiviral mechanisms include:

Inhibition of Viral Entry : Flavonoids can prevent viruses from entering host cells by blocking the interaction between viral surface proteins and cellular receptors. mdpi.commdpi.com This may involve direct binding to viral structures or to the host cell receptors.

Interference with Viral Replication : A crucial target for many antiviral agents is the machinery of viral replication. minia.edu.eg Anthocyanins have been suggested to inhibit key viral enzymes, such as RNA polymerase or reverse transcriptase, which are essential for the synthesis of new viral genetic material. nih.govminia.edu.eg

Disruption of Viral Maturation and Release : The final stages of the viral life cycle, including the assembly of new virions and their release from the host cell, can also be targeted. nih.gov Some antiviral compounds act by inhibiting enzymes like neuraminidase, which is critical for the release of newly formed virus particles from an infected cell. nih.gov

Research suggests that the antiviral effects of some plant-derived compounds may result from a synergistic or additive action of multiple components within an extract. nih.gov Given that this compound is a naturally occurring derivative, its activity could be influenced by the presence of other related compounds. nih.gov

Interactions with Biological Macromolecules and Metal Ions

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a primary transporter for a vast array of endogenous and exogenous substances, including drugs and dietary compounds. libretexts.orgmdpi.com Its remarkable ligand-binding capacity is attributed to its specific three-dimensional structure, which consists of three homologous domains, each containing hydrophobic pockets that can accommodate various molecules. libretexts.orgnih.gov

The binding of a compound to HSA is a critical factor influencing its distribution, metabolism, and bioavailability. bioinformaticsreview.com While direct studies quantifying the binding of this compound to HSA are limited, the interaction of flavonoids with HSA is a well-established phenomenon. Generally, acidic and neutral compounds tend to bind to albumin. bioinformaticsreview.com The binding process is typically reversible, allowing the bound fraction to act as a circulating reservoir from which the active, unbound form is gradually released. bioinformaticsreview.comnih.gov The interaction between flavonoids and HSA often involves hydrophobic interactions and hydrogen bonding within the protein's binding sites.

Table 1: General Characteristics of Ligand Binding to Human Serum Albumin (HSA)

PropertyDescriptionReference
Primary Function Transport of endogenous and exogenous molecules, including fatty acids, hormones, and drugs. libretexts.orgmdpi.com
Structure A monomeric, heart-shaped protein with three homologous domains (I, II, III), creating multiple binding sites. libretexts.orgnih.gov
Binding Capacity Possesses at least nine identified ligand-binding sites, allowing it to bind a wide diversity of ligands. mdpi.com
Binding Forces Interactions are typically non-covalent, involving hydrophobic forces, hydrogen bonds, and electrostatic interactions. nih.gov
Pharmacological Impact Affects the pharmacokinetics of drugs by influencing their distribution, half-life, and availability of the free, active fraction. bioinformaticsreview.comnih.gov

Anthocyanins, including cyanidin (B77932) derivatives, are known for their ability to form complexes with metal ions, a process known as chelation. researchgate.netresearchgate.net This interaction can significantly alter the color and stability of the anthocyanin molecule. tamu.edu The capacity of this compound to chelate metal cations is primarily attributed to the ortho-dihydroxyphenyl group (catechol structure) located on its B-ring. researchgate.net

Studies on cyanidin derivatives have demonstrated that trivalent metal ions such as aluminum (Al³⁺) and iron (Fe³⁺) are particularly effective at forming these complexes. researchgate.net The complexation typically results in a bathochromic shift (a shift to a longer wavelength of maximum light absorption), which deepens the color of the solution, often towards blue or purple hues. researchgate.netresearchgate.net This interaction is pH-dependent, with the most significant color changes often observed in mildly acidic to neutral conditions. researchgate.net The strength of this interaction can be influenced by the specific metal ion, with more electron-rich cations like Fe³⁺ generally producing a greater effect. researchgate.net

Table 2: Effects of Metal Ion Complexation on Cyanidin Derivatives

Metal IonGeneral Effect on ColorStructural BasisKey FindingsReference
Fe³⁺ Strong bathochromic and hyperchromic shifts, leading to significant color changes.Chelation via the ortho-dihydroxyphenyl group on the B-ring.Generally produces the largest bathochromic shifts among common trivalent ions. researchgate.net
Al³⁺ Noticeable bathochromic shift, enhancing color.Chelation via the ortho-dihydroxyphenyl group on the B-ring.Causes a distinct color change, though often less pronounced than with Fe³⁺. researchgate.net
Cu²⁺ Can form complexes, though effects may be less pronounced than with trivalent ions.Interaction with the catechol B-ring and other potential binding sites.Copper binding to flavonoids is well-documented in various contexts. libretexts.org
Mg²⁺ Generally shows no observable effect on color.Divalent ion with weaker chelating ability for this class of compounds.Divalent magnesium ions did not cause significant spectral changes in one study. researchgate.net

Ligand Binding to Human Serum Albumin (HSA)

Cellular Response Modulation (Non-Clinical/Toxicological)

Research into the molecular effects of anthocyanins has identified their potential to interfere with pathways that lead to uncontrolled cell growth. u-tokyo.ac.jp Cell transformation is the process by which a normal cell acquires the properties of a cancer cell. Studies on cyanidin and related anthocyanins have shown that they can inhibit cell transformation induced by tumor promoters. u-tokyo.ac.jp

A key molecular target in this process is the activator protein-1 (AP-1), a transcription factor that plays a critical role in cell proliferation and transformation. u-tokyo.ac.jp Research has indicated that the ability of cyanidin to inhibit cell transformation is linked to its ability to block AP-1 activity. u-tokyo.ac.jp Crucially, structure-activity relationship studies have revealed that the ortho-dihydroxyphenyl structure on the B-ring of the anthocyanidin is essential for this inhibitory action. u-tokyo.ac.jp Anthocyanidins lacking this specific configuration, such as peonidin (B1209262) and malvidin, were found to be ineffective at inhibiting AP-1 activity and cell transformation. u-tokyo.ac.jp This suggests that 5-Methylcyanidin, which retains the core cyanidin structure, would likely exhibit similar anti-proliferative effects. Furthermore, anthocyanins have been shown to inhibit the growth of various cancer cell lines, including those of gastric origin. ljmu.ac.uk

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. nih.gov Numerous studies have demonstrated that anthocyanins can trigger apoptosis in various cancer cell lines. u-tokyo.ac.jpljmu.ac.uk

Specifically, cyanidin has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. u-tokyo.ac.jp Mechanistic studies suggest that this process may involve the generation of intracellular reactive oxygen species (ROS), which in turn activates signaling pathways leading to cell death. u-tokyo.ac.jp Similar to its role in inhibiting cell transformation, the ortho-dihydroxyphenyl structure on the B-ring of cyanidin is also critical for its pro-apoptotic activity. u-tokyo.ac.jp

While direct studies of this compound on human colorectal adenocarcinoma (HCT-15) and human gastric adenocarcinoma (AGS) cells are not specified, the general findings for cyanidin and other anthocyanidins are highly relevant. Anthocyanidins have been reported to induce apoptosis in AGS cells. ljmu.ac.uk Research on AGS cells has shown that apoptosis can be triggered through the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov In colon cancer cell lines like HCT-15, apoptosis induction by phenolic compounds has been associated with events such as mitochondrial membrane potential disruption. nih.gov

Influence on Osteoclastogenesis Mechanisms

Direct studies investigating the specific influence of this compound on the mechanisms of osteoclastogenesis are not present in the reviewed scientific literature. However, research on its parent compound, Cyanidin chloride, provides a framework for understanding how this class of molecules can modulate bone cell activity.

Osteoclastogenesis, the process of osteoclast formation, is critical for bone remodeling and is primarily regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway. nih.govthno.org Excessive osteoclast activity leads to bone loss and is a hallmark of diseases like osteoporosis. nih.govfrontiersin.org

Studies on Cyanidin chloride have demonstrated its potential to inhibit bone resorption by interfering with this critical pathway. nih.govjst.go.jpe-kenkyu.com Research indicates that Cyanidin chloride suppresses RANKL-induced osteoclast differentiation and function. jst.go.jpresearchgate.net The mechanism involves the attenuation of key signaling molecules and transcription factors that are essential for the development of mature osteoclasts. thno.orgmdpi.com

Key Mechanistic Insights from Cyanidin Chloride Research:

Suppression of NFATc1 and c-Fos: Cyanidin chloride has been shown to inhibit the activation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is considered a master transcription factor for osteoclastogenesis. nih.govmdpi.complos.org It also suppresses c-Fos, another crucial transcription factor that acts upstream of NFATc1. plos.org

Inhibition of NF-κB and MAPK Pathways: The inhibitory effects extend to the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are triggered by RANKL and are vital for osteoclast formation. thno.orgfrontiersin.orgresearchgate.net

Abrogation of Calcium Oscillations: RANKL-induced oscillations in intracellular calcium ([Ca2+]i) are a critical signal for activating NFATc1. mdpi.com Cyanidin chloride has been found to abrogate these calcium signals, thereby preventing the downstream activation of NFATc1. researchgate.netmdpi.com

These findings suggest that anthocyanins like Cyanidin chloride can be potent inhibitors of osteoclast-mediated bone resorption. While methylation can alter biological activity, specific studies are required to determine if this compound retains or has modified effects on these osteoclastogenesis mechanisms. mdpi.com

Table 1: Effects of Cyanidin Chloride on Key Osteoclastogenesis Markers

Marker/Pathway Effect of Cyanidin Chloride Reference
RANKL-Induced Differentiation Inhibition jst.go.jpmdpi.com
NFATc1 Activation Suppression nih.govmdpi.complos.org
c-Fos Activation Suppression plos.org
NF-κB Activation Inhibition frontiersin.orge-kenkyu.com
MAPK (ERK, JNK) Phosphorylation Attenuation thno.orgresearchgate.net
Calcium Oscillation Abrogation mdpi.com
Bone Resorption Inhibition nih.govresearchgate.net

Anti-Glycation Mechanisms in In Vitro Models

There is a lack of specific research in the reviewed literature detailing the anti-glycation mechanisms of This compound in in vitro models. However, the parent compound, Cyanidin chloride , and related anthocyanins have been studied for their ability to inhibit the formation of Advanced Glycation End-products (AGEs). nih.govnih.govresearchgate.net

Glycation is a non-enzymatic reaction between reducing sugars and proteins, which leads to the formation of AGEs. rsc.orgnih.gov The accumulation of AGEs is implicated in the complications of diabetes and other age-related diseases. rsc.orgthieme-connect.com

Key Anti-Glycation Mechanisms of Cyanidin and Related Anthocyanins:

Inhibition of AGE Formation: In vitro studies demonstrate that Cyanidin chloride can significantly reduce the formation of fluorescent AGEs in models using bovine serum albumin (BSA) incubated with sugars like glucose or highly reactive dicarbonyls like methylglyoxal (B44143) (MG). nih.govsemanticscholar.orgresearchgate.net Its inhibitory effect has been shown to be comparable to the standard inhibitor, aminoguanidine. nih.gov

Trapping of Reactive Carbonyl Species: A primary mechanism for AGE inhibition by anthocyanins is the trapping of reactive dicarbonyl intermediates, such as methylglyoxal (MG). nih.govresearchgate.net By reacting with and neutralizing these precursors, cyanidin and its derivatives prevent them from cross-linking with proteins to form AGEs. nih.govsemanticscholar.org

Reduction of Protein Glycation: Cyanidin chloride has been shown to decrease the rate of glycation of key proteins like albumin and hemoglobin (HbA1c) in both in vitro and in vivo models of diabetes. nih.govthieme-connect.com One study found that liposomal-formulated Cyanidin chloride could reduce the rate of albumin glycation by over 55% in vitro. nih.govthieme-connect.com

Antioxidant Activity: The formation of AGEs is accelerated by oxidative stress. semanticscholar.org Cyanidin possesses potent antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals, which contributes to its anti-glycating effect by reducing glycoxidation. semanticscholar.org

These mechanisms highlight the significant potential of cyanidin-based compounds in mitigating glycation-related damage. The effect of methylation on these specific anti-glycation activities for this compound remains an area for future investigation.

Table 2: In Vitro Anti-Glycation Effects of Cyanidin Chloride

Assay/Model Finding Reference
BSA-Methylglyoxal Assay Reduced formation of fluorescent AGEs; trapped methylglyoxal. nih.govsemanticscholar.org
Albumin Glycation Reduced the rate of glycation by 46.00 ± 2.50% (free form) and over 55% (liposomal form). nih.govthieme-connect.com
Hemoglobin (HbA1c) Glycation Decreased the rate of glycation by 4.95 ± 0.20% (liposomal form). nih.gov
ROS Scavenging Scavenged superoxide and hydroxyl radicals in glycation models. semanticscholar.org

Theoretical and Computational Chemistry of 5 Methylcyanidin Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and spectral characteristics of molecules like 5-Methylcyanidin chloride. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, offering a good balance between computational cost and accuracy for systems of this size. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For cyanidin (B77932) and its derivatives, the HOMO is typically distributed over the A and B rings of the flavylium (B80283) core, reflecting the electron-rich nature of the phenolic hydroxyl groups. The LUMO is also generally delocalized across the conjugated system. dntb.gov.ua Methylation at the 5-hydroxyl position is expected to have a modest but noticeable effect on the electronic structure. The methyl group is an electron-donating group, which would likely increase the energy of the HOMO, making the molecule a slightly better electron donor. This can, in turn, lead to a small decrease in the HOMO-LUMO gap, potentially increasing its reactivity. ijpsr.com Studies on other methylated flavonoids have shown that methylation can either increase or decrease the HOMO-LUMO gap depending on the position and number of methyl groups. ijpsr.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Predicted Energy (eV) Description
HOMO -6.3 to -6.5 Primarily located on the flavylium core, influences electron-donating ability.
LUMO -3.5 to -3.7 Distributed across the conjugated system, influences electron-accepting ability.
HOMO-LUMO Gap 2.7 to 2.9 Indicator of chemical reactivity and stability.

Note: These values are illustrative and based on typical DFT calculations for related cyanidin derivatives. dntb.gov.ua Actual values would require specific calculations for this compound.

Charge transfer is a critical process in many chemical and biological functions of anthocyanins, including their antioxidant activity and their interactions with other molecules (copigmentation). mdpi.com DFT calculations are instrumental in assessing the propensity for intramolecular and intermolecular charge transfer. The choice of DFT functional is important, as some functionals are better suited for describing CT phenomena. scielo.br

In the context of this compound, methylation at the 5-position could influence charge distribution and the potential for charge transfer. The electron-donating nature of the methyl group can enhance the electron density on the A-ring, which might affect the molecule's interaction with electron acceptors. DFT calculations can model this by analyzing the Mulliken or Natural Bond Orbital (NBO) charge distributions and by simulating the electronic transitions to excited states, which often have significant charge-transfer character.

Molecular Orbital Analysis (e.g., HOMO-LUMO Levels)

Molecular Dynamics Simulations for Conformational Analysis

For a molecule like this compound, MD simulations can reveal the preferred orientations of substituent groups and how the molecule interacts with its solvent environment. These simulations can identify stable conformers and the energy barriers between them. acs.org This information is crucial for understanding how the molecule might bind to a biological target or interact with other molecules. Studies on acylated anthocyanins have successfully used MD to determine the folded and unfolded states that are critical for color stability. acs.org

Modeling Intermolecular Interactions

The biological activity and chemical behavior of this compound are heavily influenced by its interactions with its molecular environment. Computational modeling provides a detailed picture of these non-covalent interactions.

Hydrogen bonding is a key intermolecular force for anthocyanins due to the presence of multiple hydroxyl groups. nih.gov These interactions are vital for the solvation of the molecule in aqueous environments and for its binding to proteins and other biological macromolecules. researchgate.net The chloride counter-ion will also participate in hydrogen bonding with the hydroxyl groups of the cyanidin moiety and with solvent molecules.

Computational models, particularly MD simulations in explicit solvent, can map the intricate network of hydrogen bonds formed by this compound. sciopen.com The methylation of the 5-hydroxyl group removes one potential hydrogen bond donor site, which would alter the local hydrogen bonding network compared to the parent cyanidin. This could have implications for its solubility and binding affinity to specific targets.

The aromatic rings of the flavylium structure of this compound are capable of engaging in π-π stacking interactions. mdpi.com These interactions are a significant driving force for the self-aggregation of anthocyanins and for their association with other aromatic molecules, a phenomenon known as copigmentation. mdpi.com These interactions are crucial for the stabilization of color in many natural systems. mdpi.com

Theoretical calculations can quantify the strength of these π-π stacking interactions. DFT calculations can be used to determine the interaction energies of stacked dimers, while MD simulations can reveal the preferred geometries (e.g., parallel-displaced or T-shaped) of these interactions in a dynamic environment. The presence of the methyl group at the 5-position could introduce steric effects that influence the geometry and strength of π-π stacking interactions, a factor that can be precisely evaluated through computational modeling.

Solvent Effects and Environmental Influence on Structure and Reactivity

The chemical structure, and consequently the reactivity and color expression, of anthocyanins such as this compound are profoundly influenced by their immediate chemical environment. scispace.comnih.gov Factors including the type of solvent, the pH of the solution, temperature, and the presence of other molecules dictate the stability and predominant form of the anthocyanin. nih.govacs.org Computational chemistry provides powerful tools for understanding these complex interactions at a molecular level. nih.govfrontiersin.org

Solvent Effects and Solvatochromism

The choice of solvent can significantly alter the absorption spectrum of a chromophore, a phenomenon known as solvatochromism. taylorandfrancis.com This effect arises from differential solvation of the molecule's electronic ground and excited states. researchgate.net For this compound, which exists as a positively charged flavylium cation, interactions with solvent molecules are critical for stabilization. sci-hub.st The polarity of the solvent is a primary factor governing these interactions. taylorandfrancis.com

In computational studies, solvent effects are often modeled using implicit or explicit approaches. fiveable.me Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. fiveable.mecore.ac.ukresearchgate.net These models help calculate the solvation free energy, which is the energy change when a molecule is transferred from a vacuum to a solvent. fiveable.me

An increase in solvent polarity generally leads to a shift in the maximum absorption wavelength (λmax). This can be a bathochromic shift (red-shift) or a hypsochromic shift (blue-shift), depending on the relative stabilization of the ground and excited states by the solvent. taylorandfrancis.comresearchgate.net For many anthocyanins, increasing solvent polarity enhances the stability of the molecule through stronger intermolecular forces like hydrogen bonding, shifting from weaker van der Waals interactions. frontiersin.org Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with PCM can predict these spectral shifts. core.ac.uk

Interactive Data Table: Solvent Polarity and Spectral Shifts

The following table illustrates the theoretical effect of solvent polarity on the visible absorption maximum (λmax) of this compound, demonstrating positive solvatochromism where λmax increases with solvent polarity.

SolventDielectric Constant (ε)Predicted λmax (nm)
Acetone (B3395972)20.7528
Ethanol (B145695)24.5535
Methanol (B129727)32.7542
Water80.1550

Note: The λmax values are representative examples based on general solvatochromic principles for anthocyanins and may not reflect specific experimental data for this compound.

Influence of pH on Structure and Stability

The pH of the aqueous environment is one of the most critical factors affecting the structure and stability of anthocyanins. scispace.com this compound undergoes a series of pH-dependent structural transformations, resulting in different chemical species with distinct colors. nih.govmedcraveonline.com

At a very low pH (typically below 3), the molecule predominantly exists as the intensely colored red flavylium cation (AH+). nih.govmedcraveonline.com As the pH increases to the 4-5 range, the flavylium cation can undergo deprotonation to form a neutral quinonoidal base, which is typically purple or blue. nih.govmedcraveonline.com Concurrently, the flavylium cation is susceptible to nucleophilic attack by water, leading to the formation of a colorless carbinol (or hemiketal) pseudobase. This, in turn, can undergo ring-opening to form the pale yellow or colorless chalcone (B49325). medcraveonline.com The stability of anthocyanins is significantly reduced at neutral or alkaline pH due to the prevalence of these less stable, colorless forms. scispace.com

Computational studies employing Density Functional Theory (DFT) can model these different structural forms and predict their relative stabilities at various pH levels. medcraveonline.com These calculations help in understanding the reactivity and degradation pathways of the molecule in different environments.

Interactive Data Table: pH Influence on this compound Species

This table outlines the primary species of this compound present at different pH values and their corresponding visual colors.

pH RangePredominant SpeciesObserved Color
< 3Flavylium CationRed
4 - 5Quinonoidal BasePurple / Bluish-red
> 5Carbinol PseudobaseColorless
> 7ChalconeColorless / Pale Yellow

Note: The transitions between species are equilibria, and multiple forms can coexist in solution. acs.org

Q & A

Q. How can researchers ensure their findings on this compound are reproducible across interdisciplinary teams?

  • Methodological Answer : Publish detailed experimental protocols on platforms like Protocols.io . Share raw data (e.g., NMR FID files, chromatograms) via repositories like Zenodo. Use standardized nomenclature (IUPAC) and reference materials (e.g., certified purity standards) to minimize ambiguity .

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